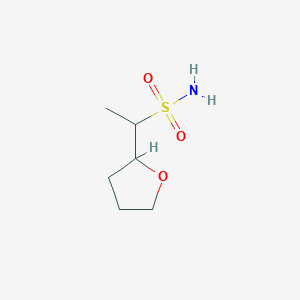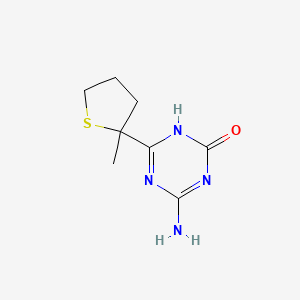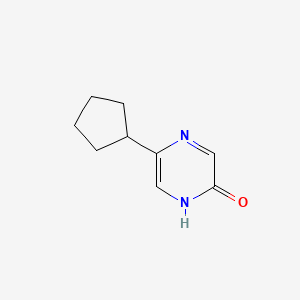![molecular formula C8H14N2O B13179220 Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a chemical compound with the molecular formula C8H14N2O It is an oxazole derivative, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can be compared with other similar compounds, such as:
- (5-methyl-1,3-oxazol-2-yl)methylamine
- (3-propyl-1,2-oxazol-5-yl)methylamine
- (5-methyl-3-phenyl-4-isoxazolyl)methylamine
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific propyl and methylamine substituents, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N-methyl-1-(5-propyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-7-5-10-8(11-7)6-9-2/h5,9H,3-4,6H2,1-2H3 |
Clave InChI |
ABYLLRDGWKKSOK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(O1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


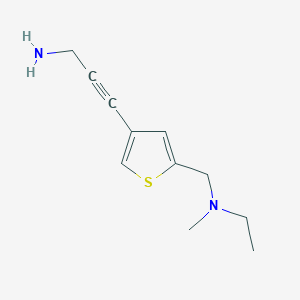
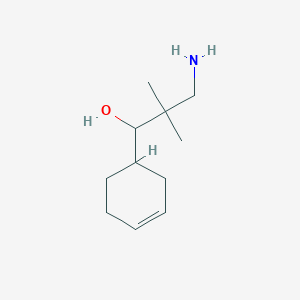

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
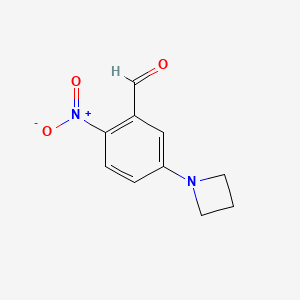
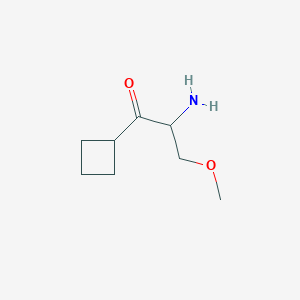
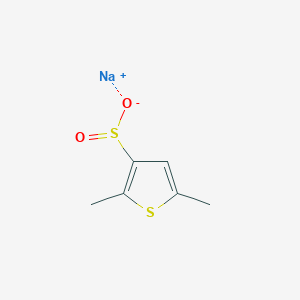
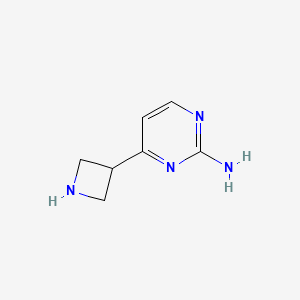
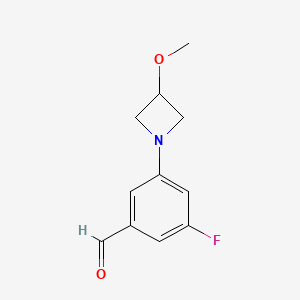
![5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)
